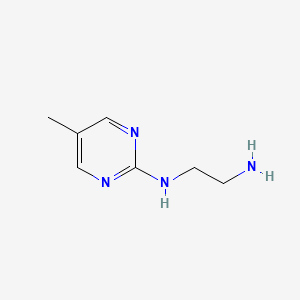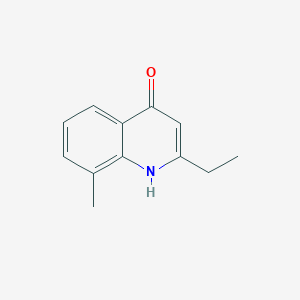![molecular formula C10H20N2O B13183557 4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol](/img/structure/B13183557.png)
4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol is an organic compound with the molecular formula C10H19NO It is a derivative of piperidine, featuring a cyclopropyl group and an aminomethyl group attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol typically involves multiple steps. One common method starts with the reaction of cyclopropylamine with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The intermediate products are then further reacted to introduce the aminomethyl group and the hydroxyl group at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
Reaction Setup: Using large reactors with precise temperature and pressure control.
Catalysis: Employing efficient catalysts to speed up the reaction.
Purification: Utilizing techniques like distillation, crystallization, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the cyclopropyl ring.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler hydrocarbons.
Applications De Recherche Scientifique
4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl group may also play a role in stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Aminomethyl)cyclopropylmethanol: Shares the aminomethyl and cyclopropyl groups but lacks the piperidine ring.
3-Methylpiperidin-4-ol: Contains the piperidine ring and hydroxyl group but lacks the aminomethyl and cyclopropyl groups.
Uniqueness
4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol is unique due to the combination of its structural features. The presence of both the cyclopropyl and aminomethyl groups on the piperidine ring provides distinct chemical properties and reactivity, making it valuable for various applications.
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
4-[1-(aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol |
InChI |
InChI=1S/C10H20N2O/c1-8-6-12-5-4-10(8,13)9(7-11)2-3-9/h8,12-13H,2-7,11H2,1H3 |
Clé InChI |
DMNWVMFOJATZEK-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCCC1(C2(CC2)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


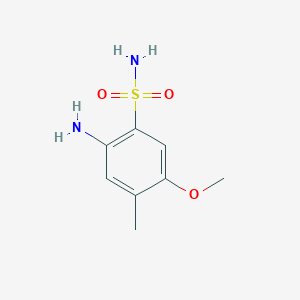
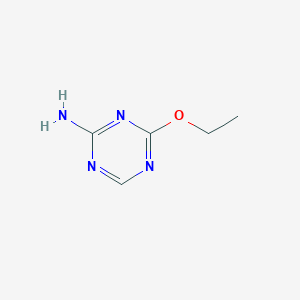
![2-[3-(aminomethyl)phenoxy]-N-cyclopropylacetamide](/img/structure/B13183499.png)

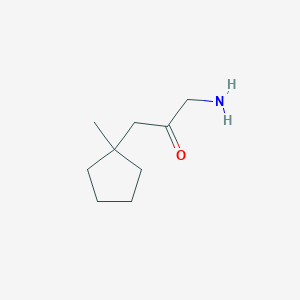
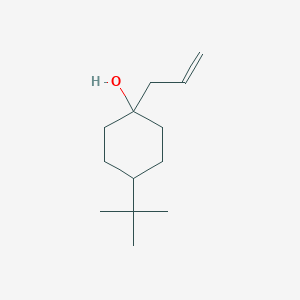

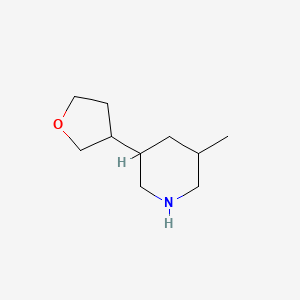
![1,4-Dioxaspiro[5.5]undecan-9-amine](/img/structure/B13183521.png)
![9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13183526.png)
